molecular formula C18H23F3O3 B1343625 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylvalerophenone CAS No. 898786-71-5

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylvalerophenone

Cat. No.: B1343625
CAS No.: 898786-71-5
M. Wt: 344.4 g/mol
InChI Key: PFNWAICZIFTUER-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylvalerophenone is a complex organic compound characterized by its unique structural features, including a dioxane ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylvalerophenone typically involves multi-step organic reactions. One common method starts with the preparation of 5,5-dimethyl-1,3-dioxane, which is then functionalized to introduce the trifluoromethyl group and the valerophenone moiety. The reaction conditions often involve the use of dry solvents, inert atmospheres (such as nitrogen or argon), and catalysts like trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylvalerophenone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility in further applications.

Scientific Research Applications

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylvalerophenone has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylvalerophenone exerts its effects involves its interaction with specific molecular targets. The dioxane ring and trifluoromethyl group can interact with enzymes or receptors, modulating their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which can alter the conformation and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylvalerophenone imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and efficacy .

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3O3/c1-17(2)11-23-16(24-12-17)6-4-3-5-15(22)13-7-9-14(10-8-13)18(19,20)21/h7-10,16H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNWAICZIFTUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645952
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-71-5
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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